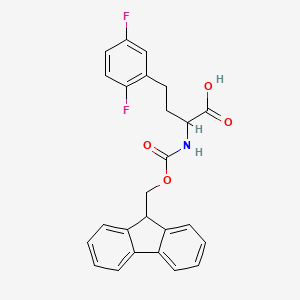
(R)-4-(2,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-2,5-difluoro-L-homophenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two fluorine atoms on the phenyl ring. This compound is valuable in the field of medicinal chemistry and peptide research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,5-difluoro-L-homophenylalanine typically involves the protection of the amino group with the Fmoc group, followed by the introduction of fluorine atoms on the phenyl ring. The process generally includes:
Fmoc Protection: The amino group of L-homophenylalanine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Fluorination: The phenyl ring is fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of Fmoc-2,5-difluoro-L-homophenylalanine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2,5-difluoro-L-homophenylalanine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Deprotection: The Fmoc group can be removed using piperidine in dimethylformamide (DMF), revealing the free amino group for further reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Deprotection: Piperidine in DMF is the standard reagent for Fmoc removal.
Major Products
Substitution: Products include various substituted phenylalanine derivatives.
Deprotection: The primary product is the free amino acid, 2,5-difluoro-L-homophenylalanine.
Scientific Research Applications
Fmoc-2,5-difluoro-L-homophenylalanine has diverse applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of fluorinated peptides, which have enhanced stability and bioactivity.
Medicinal Chemistry: Investigated for its potential in developing new pharmaceuticals due to its unique structural properties.
Biological Studies: Used in the study of protein-protein interactions and enzyme-substrate specificity.
Industrial Applications: Employed in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Fmoc-2,5-difluoro-L-homophenylalanine involves its incorporation into peptides, where the fluorine atoms can influence the peptide’s conformation and stability. The Fmoc group protects the amino group during synthesis and is removed to allow further reactions. The fluorine atoms can participate in hydrogen bonding and other interactions, affecting the peptide’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-2,4-difluoro-L-homophenylalanine
- Fmoc-3,4-difluoro-L-homophenylalanine
- Fmoc-4-trifluoromethyl-L-homophenylalanine
Uniqueness
Fmoc-2,5-difluoro-L-homophenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence the electronic properties and reactivity of the compound. This makes it particularly valuable in the design of peptides with specific biological activities .
Properties
Molecular Formula |
C25H21F2NO4 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30) |
InChI Key |
CMOCQWVOWRXWCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


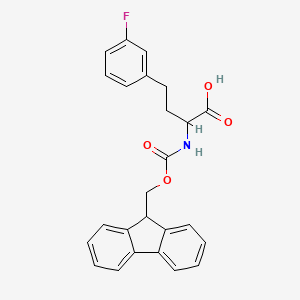
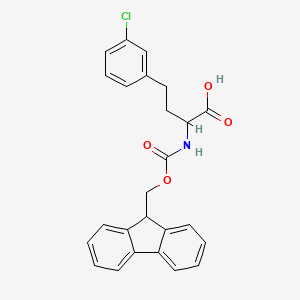
![[2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B12307168.png)
![7-Oxatricyclo[6.4.0.0,2,5]dodeca-1(12),8,10-trien-4-one](/img/structure/B12307169.png)

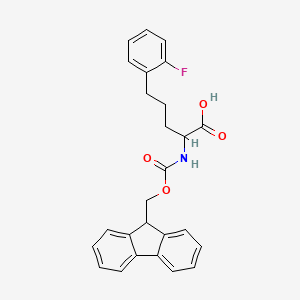
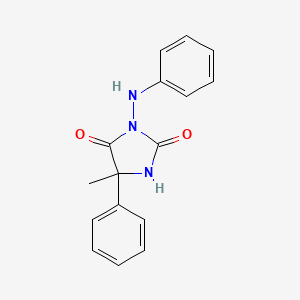


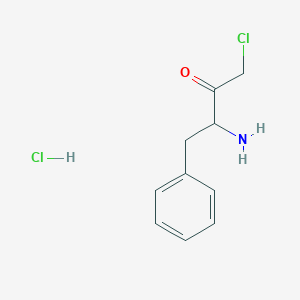
![6-Benzyl-4-chloro-7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12307204.png)
![6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride](/img/structure/B12307217.png)
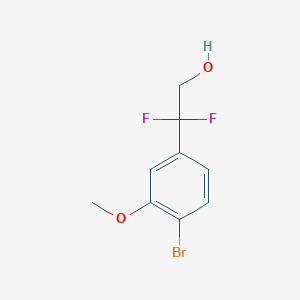
![Hexabromo-O6-corona[3]arene[3]tetrazine](/img/structure/B12307231.png)
